molecular formula C5H11NO3 B11958151 N-[2-(2-Hydroxyethoxy)ethyl]formamide CAS No. 71172-48-0

N-[2-(2-Hydroxyethoxy)ethyl]formamide

Cat. No.: B11958151
CAS No.: 71172-48-0
M. Wt: 133.15 g/mol
InChI Key: XSFKXJUCOOIVRH-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)ethyl]formamide is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.1457 g/mol It is characterized by the presence of a formamide group attached to a hydroxyethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]formamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The hydroxyethoxyethyl chain may also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxyethoxy)ethyl]formamide is unique due to the presence of both hydroxy and ethoxy groups in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

71172-48-0

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]formamide

InChI

InChI=1S/C5H11NO3/c7-2-4-9-3-1-6-5-8/h5,7H,1-4H2,(H,6,8)

InChI Key

XSFKXJUCOOIVRH-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NC=O

Origin of Product

United States

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